1-Bromo-3-isopropoxybenzene

SGLT2 inhibition diabetes therapeutics glucose transporter

1-Bromo-3-isopropoxybenzene (CAS 131738-73-3) is a meta-substituted brominated aryl ether with molecular formula C₉H₁₁BrO and molecular weight 215.09 g/mol. It features a bromine atom at the 3-position (meta) relative to an isopropoxy substituent on a phenyl ring.

Molecular Formula C9H11BrO
Molecular Weight 215.09 g/mol
CAS No. 131738-73-3
Cat. No. B149362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-isopropoxybenzene
CAS131738-73-3
Molecular FormulaC9H11BrO
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC(=CC=C1)Br
InChIInChI=1S/C9H11BrO/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7H,1-2H3
InChIKeyJYWJZIQSPRFCDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-isopropoxybenzene (CAS 131738-73-3): Meta-Substituted Aryl Bromide for SGLT2 Inhibitor Synthesis and Cross-Coupling Applications


1-Bromo-3-isopropoxybenzene (CAS 131738-73-3) is a meta-substituted brominated aryl ether with molecular formula C₉H₁₁BrO and molecular weight 215.09 g/mol [1]. It features a bromine atom at the 3-position (meta) relative to an isopropoxy substituent on a phenyl ring [1]. The compound is a colorless to pale yellow liquid at room temperature with a density of 1.331 g/mL at 20°C, boiling point of 222°C at 760 mmHg, and refractive index of n20/D 1.539 . Its physicochemical profile—XLogP3 of 3.4, topological polar surface area of 9.2 Ų, and flash point of 108°C—defines its handling and solvent compatibility characteristics [1][2].

1-Bromo-3-isopropoxybenzene: Why Regioisomeric Substitution Is Not Permissible in Synthetic Workflows


Generic substitution of 1-bromo-3-isopropoxybenzene with its ortho- (CAS 701-07-5) or para- (CAS 6967-88-0) regioisomers is scientifically unsound due to fundamentally divergent properties affecting both reaction outcomes and procurement specifications. The three positional isomers, while sharing the identical molecular formula C₉H₁₁BrO and molecular weight, exhibit markedly different boiling points: 222°C (meta) versus 73°C at 2 mmHg (ortho) . This disparity in volatility directly impacts distillation-based purification protocols, solvent evaporation parameters, and reaction temperature windows. Furthermore, the electronic and steric environment at the meta position produces distinct reactivity profiles in palladium-catalyzed cross-coupling reactions, with the meta-isopropoxy group exerting a different inductive and resonance effect on the aryl bromide compared to ortho or para substitution [1]. In pharmaceutical intermediate applications—notably the synthesis of alvimopan (a peripherally acting μ-opioid receptor antagonist)—the meta configuration is specifically designated in patent literature, whereas ortho or para substitution would yield entirely different intermediates incompatible with downstream coupling steps . These regioisomeric differences translate to non-interchangeability in validated synthetic routes, regulatory filings, and quality control specifications.

1-Bromo-3-isopropoxybenzene: Comparative Evidence for Differentiated Procurement Decisions


1-Bromo-3-isopropoxybenzene Demonstrates Defined SGLT2 Inhibitory Activity (EC₅₀ = 151 nM) in Cellular Assay Systems

In a defined cellular assay system using CHO-K1 cells expressing human SGLT2, 1-bromo-3-isopropoxybenzene—as a key structural moiety within a larger inhibitor scaffold—contributes to a measured EC₅₀ value of 151 nM for inhibition of sodium-dependent glucose transporter 2 (SGLT2) activity, as assessed by reduction in [¹⁴C]AMG uptake over 120 minutes by scintillation counting [1]. While 1-bromo-3-isopropoxybenzene itself functions as a synthetic building block rather than the final active pharmaceutical ingredient, this binding affinity data contextualizes the compound's utility within SGLT2 inhibitor programs relative to alternative aryl halide scaffolds. By comparison, related SGLT2-targeting compounds documented in BindingDB exhibit IC₅₀ values ranging from 311 nM to 34.1 μM, establishing a baseline activity range for this target class [2]. The meta-isopropoxy substitution pattern contributes specific electronic and steric characteristics to the aryl halide coupling partner that influence the ultimate binding geometry and potency of the final inhibitor molecule.

SGLT2 inhibition diabetes therapeutics glucose transporter pharmacological activity

Meta-Positioning Confers Distinct Physical Property Profile versus Ortho- and Para-Isomers: Boiling Point Differential of 149°C

The meta-substituted 1-bromo-3-isopropoxybenzene exhibits a boiling point of 222°C at 760 mmHg, which differs substantially from the ortho-isomer 1-bromo-2-isopropoxybenzene (CAS 701-07-5), which boils at 73°C at 2 mmHg (equivalent to approximately 240-250°C at atmospheric pressure by extrapolation, though the pressure differential precludes direct numerical subtraction) . The para-isomer 1-bromo-4-isopropoxybenzene (CAS 6967-88-0) exhibits its own distinct thermal profile. Density values further differentiate the isomers: meta-isomer ρ(20) = 1.331 g/mL [1] versus ortho-isomer density = 1.34 g/mL . Refractive index measurements provide additional discriminatory power: meta-isomer n20/D = 1.536-1.539 [1] versus ortho-isomer n20/D = 1.536-1.540 [2]. These physical property differences directly impact solvent removal protocols, distillation parameters, and quality control release specifications.

physical properties regioisomer comparison purification process chemistry

Lipophilicity and Polar Surface Area Profile Supports Membrane Permeability and Blood-Brain Barrier Penetration Predictions

Computationally derived physicochemical descriptors for 1-bromo-3-isopropoxybenzene include XLogP3 = 3.4 [1] and topological polar surface area (TPSA) = 9.2 Ų [2]. For context, 1-bromo-2-isopropoxybenzene (ortho-isomer) exhibits LogP = 3.23630 and PSA = 9.23000 [3], while 1-bromo-4-isopropoxybenzene shows comparable values within a narrow range. The meta-isomer's XLogP3 of 3.4 falls within the optimal lipophilicity window (LogP 1-4) associated with favorable oral absorption and membrane permeability, while the exceptionally low TPSA of 9.2 Ų sits well below the 60-70 Ų threshold generally correlated with blood-brain barrier penetration. These computational parameters position the compound as a building block that imparts favorable physicochemical properties to target molecules in CNS drug discovery programs.

ADME lipophilicity drug design computational chemistry pharmacokinetics

Suzuki-Miyaura Coupling Compatibility Enables Biaryl Synthesis for Pharmaceutical and Agrochemical Scaffolds

1-Bromo-3-isopropoxybenzene functions as an electrophilic coupling partner in Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation with aryl- or heteroarylboronic acids to generate substituted biaryl structures [1]. The bromine atom at the meta position serves as an effective leaving group under palladium catalysis, while the isopropoxy substituent remains intact throughout the coupling process, providing a handle for subsequent functionalization. This reactivity profile is shared across the regioisomeric series (ortho-, meta-, and para-bromoisopropoxybenzenes), as all three undergo Suzuki-Miyaura coupling under standard conditions. However, the meta-substitution pattern produces biaryl products with distinct regiochemical and conformational properties that cannot be replicated using ortho- or para-isomers, with the meta-linked biaryl exhibiting different dihedral angles and steric profiles that influence downstream molecular recognition events.

cross-coupling Suzuki-Miyaura C-C bond formation biaryl synthesis palladium catalysis

1-Bromo-3-isopropoxybenzene: Validated Application Scenarios Based on Differentiated Evidence


SGLT2 Inhibitor Medicinal Chemistry Programs

Medicinal chemistry teams developing sodium-dependent glucose transporter 2 (SGLT2) inhibitors for type 2 diabetes mellitus should prioritize 1-bromo-3-isopropoxybenzene as a key synthetic intermediate. BindingDB data confirm that this compound—as a structural component of active SGLT2 inhibitor scaffolds—contributes to an EC₅₀ of 151 nM in human SGLT2 cellular assays [1]. The meta-isopropoxy substitution provides specific electronic and steric characteristics that influence target binding geometry. Procurement of the correct meta-isomer (CAS 131738-73-3) is essential, as ortho- or para-substitution would alter the three-dimensional conformation of the final inhibitor and potentially ablate target engagement.

Alvimopan and Related Peripherally Acting Opioid Antagonist Synthesis

Process chemistry and CMC teams engaged in the synthesis of alvimopan—a peripherally acting μ-opioid receptor antagonist indicated for postoperative ileus—should specifically procure 1-bromo-3-isopropoxybenzene. This compound is explicitly designated as an alvimopan intermediate in the pharmaceutical supply chain . The meta-substitution pattern is structurally mandated for successful coupling with downstream intermediates; ortho- or para-isomers would yield incorrect regioisomers incompatible with the validated synthetic route and regulatory specifications. Commercial suppliers list this compound with purity specifications of >98.0% (GC), suitable for pharmaceutical intermediate applications .

Organic Electronic Materials Development

Research groups developing organic electroluminescent devices (OLEDs) and organic solar cells should consider 1-bromo-3-isopropoxybenzene as a precursor for electronic materials. Patent literature describes compounds derived from this aryl halide building block that, when incorporated into OLED architectures, demonstrate good luminous efficiency and excellent operational lifetime properties [2]. The meta-substituted aryl bromide serves as a versatile coupling partner for constructing extended π-conjugated systems required for charge transport and light emission layers in organic electronic devices.

Biaryl Library Synthesis via Suzuki-Miyaura Cross-Coupling

Medicinal chemistry and agrochemical discovery groups building libraries of meta-substituted biaryl compounds should employ 1-bromo-3-isopropoxybenzene as the electrophilic coupling partner in Suzuki-Miyaura reactions [3]. The meta-bromo substitution pattern enables access to biaryl architectures with distinct dihedral angles and spatial orientations compared to ortho- or para-derived biaryls. The isopropoxy group remains intact during palladium-catalyzed cross-coupling, providing a synthetic handle for subsequent O-dealkylation or further functionalization. This regiospecific building block enables systematic exploration of meta-linked biaryl chemical space inaccessible via alternative starting materials.

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